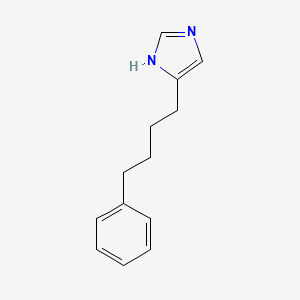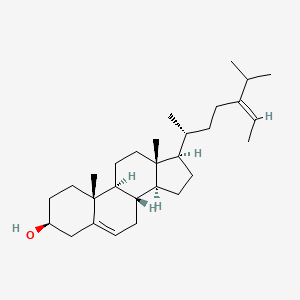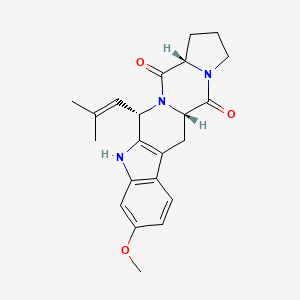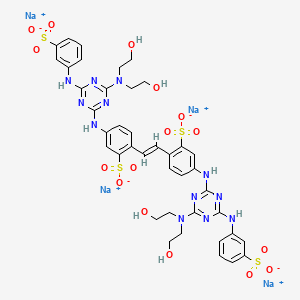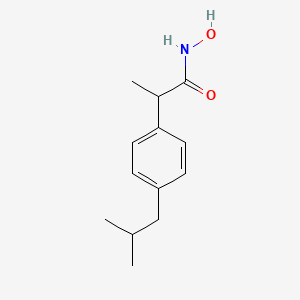
Ibuproxam
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ibuproxam can be synthesized through the formal condensation of the carboxy group of ibuprofen with the amino group of hydroxylamine . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous-flow chemistry to enhance efficiency and yield . The process includes the use of hydrophilic carriers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) to improve the dissolution properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Ibuproxam undergoes various chemical reactions, including:
Hydrolysis: In the bloodstream, this compound is hydrolyzed to ibuprofen.
Oxidation and Reduction: These reactions can modify the hydroxamic acid group, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Hydrolysis: Enzymatic conditions in the body.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Ibuprofen.
Oxidation and Reduction: Various hydroxamic acid derivatives.
Scientific Research Applications
Ibuproxam has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of hydroxamic acids.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Explored as a safer alternative to ibuprofen for patients with gastrointestinal sensitivity.
Industry: Utilized in the formulation of pharmaceutical products with improved dissolution properties.
Mechanism of Action
Ibuproxam exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound is hydrolyzed to ibuprofen in the bloodstream, which further contributes to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Ibuprofen: The parent compound of ibuproxam, known for its anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with similar anti-inflammatory effects.
Ketoprofen: An NSAID with a similar mechanism of action.
Uniqueness of this compound: this compound is unique in that it is less damaging to the gastrointestinal tract compared to ibuprofen . This makes it a preferable option for patients who require long-term NSAID therapy but are prone to gastrointestinal issues .
Properties
CAS No. |
53648-05-8 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15) |
InChI Key |
BYPIURIATSUHDW-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO |
Appearance |
Solid powder |
melting_point |
119-121 |
Key on ui other cas no. |
53648-05-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-isobutylphenyl)propiohydroxamic acid Ibudros ibuproxam ibuproxam, (+-)-isomer Nialen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





